

# Environmental Fate and Persistence of Myclobutanil in Soil: A Technical Guide

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## Compound of Interest

Compound Name: Myclobutanil

Cat. No.: B10753111

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of the fungicide **myclobutanil** in the soil environment. This document summarizes key quantitative data, details experimental protocols for its analysis, and visualizes the critical pathways and relationships influencing its behavior in soil.

## Physicochemical Properties of Myclobutanil

**Myclobutanil**, a conazole fungicide, is a crystalline solid with low water solubility and moderate octanol-water partition coefficient, indicating a potential for sorption to soil organic matter.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>17</sub> ClN <sub>4</sub>	
Molecular Weight	288.78 g/mol	
Water Solubility	142 mg/L at 25°C	
Vapor Pressure	1.6 x 10 <sup>-6</sup> mm Hg at 25°C	
Log K <sub>ow</sub>	2.94	

## Dissipation and Persistence in Soil

The persistence of **myclobutanil** in soil is highly variable and influenced by a combination of biotic and abiotic factors. The dissipation half-life ( $DT_{50}$ ) can range from a few weeks to over a year, depending on soil type, temperature, moisture, and microbial activity.

## Aerobic Soil Metabolism

Under aerobic conditions, the primary route of **myclobutanil** dissipation is microbial degradation. The rate of degradation is generally faster in soils with higher organic matter and microbial biomass. Temperature also plays a crucial role, with degradation rates increasing at higher temperatures.

## Anaerobic Soil Metabolism

**Myclobutanil** is significantly more persistent under anaerobic (flooded) conditions. The lack of oxygen limits the metabolic activity of many soil microorganisms, leading to a substantial increase in its half-life, which can extend to several hundred days.

**Table 1: Dissipation Half-Life ( $DT_{50}$ ) of Myclobutanil in Soil under Various Conditions**

Soil Type	Condition	Temperature (°C)	$DT_{50}$ (days)	Reference
Silt Loam	Aerobic	20	60 - 90	
Sandy Loam	Aerobic	20	40 - 70	
Clay Loam	Aerobic	20	70 - 120	
Various	Aerobic	25	15 - 69	
Various	Anaerobic (Flooded)	25	31 - 139	
Tea Orchard Soil	Aerobic	4	Slower degradation	
Tea Orchard Soil	Aerobic	40	Faster degradation	

## Sorption and Mobility in Soil

The mobility of **myclobutanil** in soil is governed by its sorption to soil particles, primarily the organic carbon fraction. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing its leaching potential. **Myclobutanil** is generally considered to have low to moderate mobility in soil.

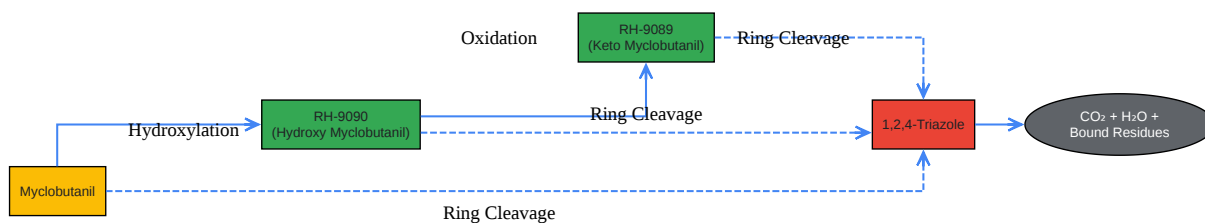
**Table 2: Soil Sorption Coefficients (Kd and Koc) for Myclobutanil**

Soil Type	Organic Carbon (%)	Kd (mL/g)	Koc (mL/g)	Mobility Class
Sandy Loam	1.2	3.5	292	Low to Medium
Silt Loam	2.5	8.2	328	Low to Medium
Clay Loam	3.1	12.4	400	Low
Clay	4.5	20.1	447	Low

Note: These are representative values; actual Kd and Koc can vary depending on specific soil properties.

## Degradation Pathway of Myclobutanil in Soil

The microbial degradation of **myclobutanil** in soil proceeds through a series of oxidative reactions, primarily targeting the butyl side chain. This process leads to the formation of several metabolites, with the principal ones being a hydroxylated derivative (RH-9090) and a ketone derivative (RH-9089). Further degradation can lead to the cleavage of the triazole ring, forming 1,2,4-triazole.



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**Myclobutanil** degradation pathway in soil.

## Experimental Protocols

### Aerobic and Anaerobic Soil Metabolism Study (Following OECD 307 Guidelines)

This protocol outlines a laboratory study to determine the rate and route of **myclobutanil** degradation in soil under aerobic and anaerobic conditions.

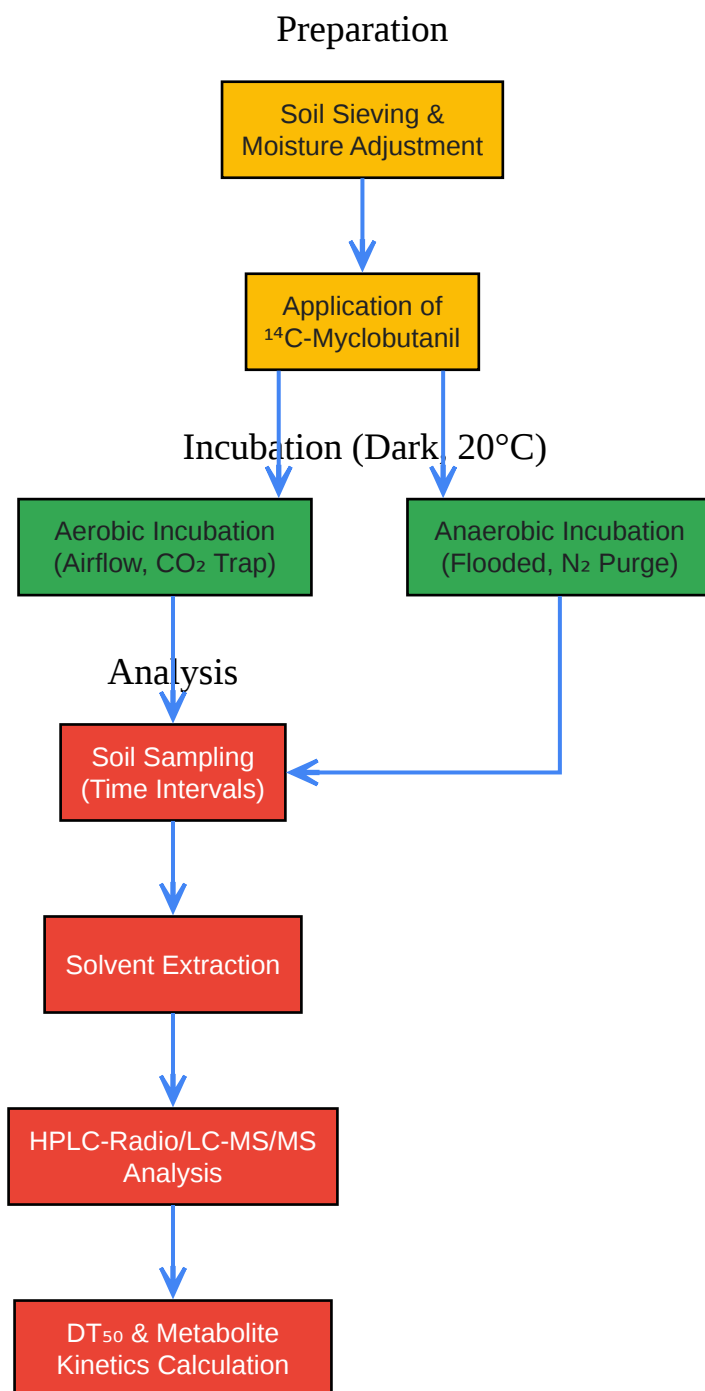
Objective: To determine the DT<sub>50</sub> and identify major metabolites of **myclobutanil** in soil.

Materials:

- Test soil(s) (e.g., sandy loam, clay loam)
- <sup>14</sup>C-labeled **myclobutanil**
- Analytical standards of **myclobutanil** and its metabolites
- Incubation vessels (biometer flasks)
- Trapping solutions for CO<sub>2</sub> (e.g., potassium hydroxide)
- Extraction solvents (e.g., acetonitrile, methanol)
- HPLC-UV/Radio-detector or LC-MS/MS system

#### Procedure:

- Soil Preparation: Sieve fresh soil (<2 mm) and adjust moisture content to 40-60% of maximum water holding capacity.
- Application: Treat soil samples with  $^{14}\text{C}$ -**myclobutanil** at a known concentration. Prepare sterile control samples by autoclaving.
- Incubation:
  - Aerobic: Incubate flasks in the dark at a constant temperature (e.g., 20°C). Continuously supply humidified air and trap evolved  $^{14}\text{CO}_2$ .
  - Anaerobic: After an initial aerobic phase (e.g., 2 days), flood the soil with deoxygenated water and purge the headspace with nitrogen.
- Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
- Extraction: Extract soil samples with an appropriate solvent (e.g., acetonitrile/water mixture) using techniques like shaking or sonication.
- Analysis: Analyze the extracts for **myclobutanil** and its metabolites using HPLC with radiometric detection or LC-MS/MS. Quantify the amount of  $^{14}\text{CO}_2$  and non-extractable residues.
- Data Analysis: Calculate the dissipation kinetics ( $\text{DT}_{50}$ ) of **myclobutanil** and the formation and decline of metabolites.



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Workflow for OECD 307 soil metabolism study.

## Residue Analysis in Soil using QuEChERS and LC-MS/MS

This protocol describes a widely used method for the extraction and quantification of **myclobutanil** and its major metabolites from soil samples.

Objective: To determine the concentration of **myclobutanil**, RH-9090, and RH-9089 in soil.

Materials:

- Soil sample
- Acetonitrile (ACN)
- QuEChERS extraction salts (e.g.,  $\text{MgSO}_4$ , NaCl, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
- Centrifuge and centrifuge tubes
- LC-MS/MS system

Procedure:

- Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex.
- Extraction: Add 10 mL of ACN and the QuEChERS extraction salts. Shake vigorously for 1 minute.
- Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer an aliquot of the ACN supernatant to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.
- Analysis: Dilute the final extract with mobile phase and inject into the LC-MS/MS system.

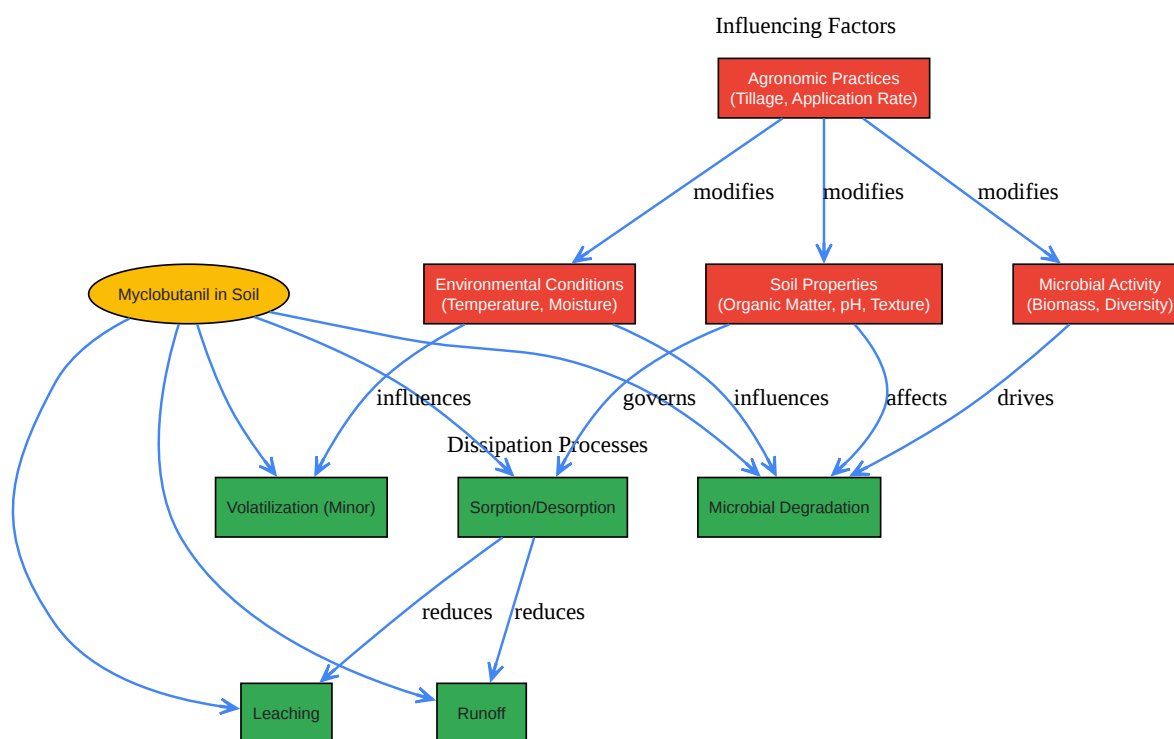
LC-MS/MS Parameters (Illustrative):

- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6  $\mu$ m)
- Mobile Phase: Gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B)
- Flow Rate: 0.3 mL/min
- Ionization: Electrospray Ionization (ESI), positive mode
- MRM Transitions:
  - **Myclobutanil**: e.g., m/z 289  $\rightarrow$  70, 289  $\rightarrow$  125
  - RH-9090: e.g., m/z 305  $\rightarrow$  70, 305  $\rightarrow$  125
  - RH-9089: e.g., m/z 303  $\rightarrow$  70, 303  $\rightarrow$  125

## Factors Influencing the Environmental Fate of Myclobutanil

The environmental fate of **myclobutanil** is a complex interplay of various soil and environmental factors. The following diagram illustrates the key relationships.





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Factors influencing **myclobutanil**'s fate in soil.

## Microbial Degradation of Myclobutanil

Several bacterial strains have been identified with the potential to degrade **myclobutanil**, utilizing it as a carbon source. These include species from the genera *Bacillus*, *Stenotrophomonas*, *Lysinibacillus*, and *Inquilineus*. The degradation is often initiated by

cytochrome P450 monooxygenases, which introduce oxygen atoms into the **myclobutanil** molecule, leading to its breakdown.

## Conclusion

The environmental fate and persistence of **myclobutanil** in soil are complex and site-specific. Its degradation is primarily a biological process driven by soil microorganisms under aerobic conditions, leading to the formation of less active metabolites. Sorption to soil organic matter plays a significant role in limiting its mobility. Understanding these processes and the factors that influence them is crucial for accurate environmental risk assessment and the development of sustainable agricultural practices. This guide provides a foundational understanding and practical methodologies for researchers and professionals working in this field.

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